Propargyl-PEG9-bromide

描述

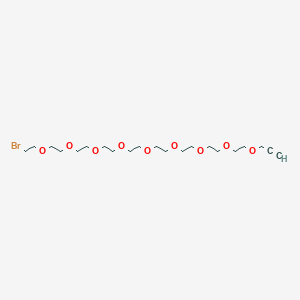

Propargyl-PEG9-bromide is a chemical compound that consists of a propargyl group attached to a polyethylene glycol (PEG) chain with nine ethylene glycol units, terminated with a bromide group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and versatility in synthetic applications.

准备方法

Synthetic Routes and Reaction Conditions

Propargyl-PEG9-bromide can be synthesized through a series of chemical reactions involving the modification of commercially available polyethylene glycol. One common method involves the nucleophilic substitution of a propargylic alcohol with a bromide source. The reaction typically requires a base such as potassium hydroxide and a phase-transfer catalyst to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar nucleophilic substitution methods. The process would be optimized for yield and purity, often involving purification steps such as column chromatography or recrystallization to obtain the final product.

化学反应分析

Types of Reactions

Propargyl-PEG9-bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromide group can be substituted by various nucleophiles, such as thiols, amines, and alcohols, to form new carbon-heteroatom bonds.

Click Chemistry: The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.

Oxidation and Reduction: The propargyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as potassium hydroxide, sodium azide, and thiols are commonly used under basic conditions.

Click Chemistry: Copper(I) catalysts and azides are used under mild conditions to facilitate the cycloaddition reaction.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed

Nucleophilic Substitution: Substituted PEG derivatives with various functional groups.

Click Chemistry: Triazole-linked PEG derivatives.

Oxidation and Reduction: Carbonyl and alkane derivatives of PEG.

科学研究应用

Drug Development

Propargyl-PEG9-bromide is extensively used in drug development processes, particularly for PEGylation, which enhances the pharmacokinetic properties of therapeutic agents. By attaching PEG chains to drugs or proteins, researchers can improve their stability, solubility, and circulation time in the body .

Key Benefits of PEGylation:

- Increased Stability: Protects drugs from enzymatic degradation.

- Enhanced Solubility: Improves the solubility of hydrophobic drugs.

- Extended Circulation Time: Reduces renal clearance and prolongs therapeutic effects.

Bioconjugation

The alkyne functionality of this compound enables precise bioconjugation through click chemistry. This allows for the creation of customized therapeutic agents by linking antibodies, peptides, or small molecules to enhance their efficacy while minimizing toxicity .

Applications in Bioconjugation:

- Targeted Drug Delivery: Conjugating targeting ligands improves specificity towards diseased tissues.

- Development of Antibody-Drug Conjugates: Facilitates the synthesis of potent therapeutic agents that selectively target cancer cells.

Advanced Drug Delivery Systems

This compound plays a crucial role in developing advanced drug delivery systems such as PEGylated liposomes and nanoparticles. These systems can be tailored to release drugs at specific sites within the body, significantly improving treatment outcomes .

Examples of Drug Delivery Systems:

- Nanoparticles: Encapsulate drugs for targeted delivery.

- Liposomes: Enhance bioavailability and reduce side effects.

Case Study: Propargyl-Tacrine Derivatives

Research has shown that propargyl derivatives exhibit significant activity as acetylcholinesterase inhibitors, which are promising for treating Alzheimer's disease. A study identified propargyltacrine compounds with IC50 values as low as 21 nM against acetylcholinesterase, highlighting their potential as therapeutic agents .

Table: Inhibitory Potency of Propargyltacrine Compounds

| Compound ID | IC50 (nM) | Target Enzyme |

|---|---|---|

| 23 | 21 | Acetylcholinesterase |

| 20 | 78 | Butyrylcholinesterase |

| 15 | 40.39 | Monoamine Oxidase-B |

Case Study: Click Chemistry Applications

A recent study utilized this compound in click chemistry to create novel bioconjugates for targeted therapy. The research demonstrated successful conjugation with azide-bearing compounds, resulting in stable triazole linkages that enhanced drug efficacy .

作用机制

The mechanism of action of Propargyl-PEG9-bromide involves its ability to undergo nucleophilic substitution and click chemistry reactions. The propargyl group acts as a reactive site for cycloaddition reactions, while the bromide group serves as a leaving group in substitution reactions. These reactions enable the compound to form stable covalent bonds with various nucleophiles, facilitating its use in bioconjugation and material functionalization .

相似化合物的比较

Similar Compounds

Propargyl-PEG4-bromide: Similar structure with a shorter PEG chain.

Propargyl-PEG12-bromide: Similar structure with a longer PEG chain.

Propargyl-PEG9-amine: Similar structure with an amine group instead of a bromide group.

Uniqueness

Propargyl-PEG9-bromide is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The presence of both a propargyl group and a bromide group allows for versatile chemical modifications, making it a valuable tool in various research applications .

生物活性

Propargyl-PEG9-bromide is a specialized compound that has garnered attention in various fields of research due to its unique chemical structure and versatile applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.

Overview of this compound

This compound is a polyethylene glycol (PEG) derivative featuring a propargyl group and a bromide group. The compound's structure allows it to function as a linker in bioconjugation and drug delivery systems, enhancing the solubility and stability of therapeutic agents.

Target Interaction

The primary mechanism of action for this compound involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction facilitates the formation of stable triazole linkages with azide-bearing biomolecules, making it an essential tool in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates .

Biochemical Pathways

This compound plays a significant role in several biochemical pathways:

- Synthesis of PROTACs : It is utilized in developing proteolysis-targeting chimeras, which are designed to selectively degrade target proteins.

- Bioconjugation : The compound enables the attachment of biomolecules to surfaces or other molecules, enhancing the functionality of various therapeutic agents.

Biological Activity and Applications

This compound has demonstrated a range of biological activities, particularly in drug development and delivery systems. Its applications include:

- Drug Delivery Systems : Enhancing the solubility and stability of drugs, particularly in cancer therapy.

- Bioconjugation Techniques : Facilitating the attachment of drugs to antibodies or other targeting moieties to improve specificity and reduce off-target effects .

Case Studies

- Antibody-Drug Conjugates (ADCs) :

- In a study involving ADCs synthesized using this compound, researchers reported enhanced cytotoxicity against cancer cells while minimizing damage to healthy tissues. The stable triazole linkages formed with azide-bearing antibodies were crucial for maintaining the efficacy of the drug payload.

- Neurodegenerative Disease Models :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Primary Use |

|---|---|---|

| Propargyl-PEG4-bromide | Shorter PEG chain | Bioconjugation |

| Propargyl-PEG12-bromide | Longer PEG chain | Drug delivery |

| Propargyl-PEG9-amine | Amine group instead of bromide | Synthesis of PROTACs |

This compound is unique due to its specific PEG chain length, providing an optimal balance between solubility and reactivity. Its dual functional groups allow for diverse chemical modifications, making it a valuable tool across various research applications .

Safety and Environmental Considerations

While this compound is effective in biological applications, safety concerns arise from its bromide component, which can be corrosive and pose environmental risks during disposal. Proper handling protocols must be established to mitigate these risks when used in laboratory settings .

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39BrO9/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-20-31-21-19-30-17-15-28-13-11-26-9-7-24-5-3-22/h1H,3-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYKZUOYGAXPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39BrO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901199635 | |

| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxatriacont-29-yne, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901199635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055042-83-4 | |

| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxatriacont-29-yne, 1-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055042-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxatriacont-29-yne, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901199635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。